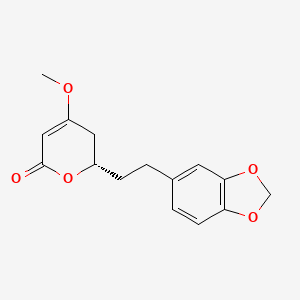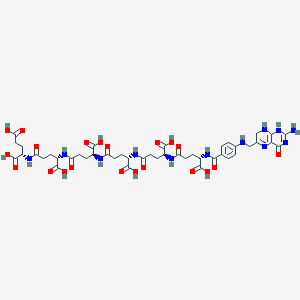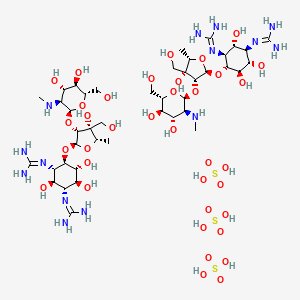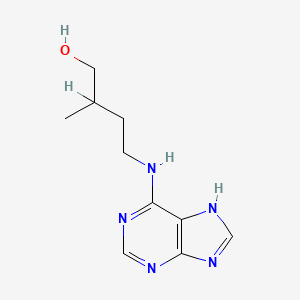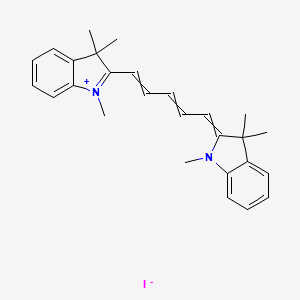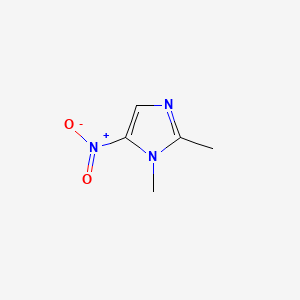
Dimetridazol
Descripción general
Descripción
Dimetridazol, también conocido como 1,2-dimetil-5-nitroimidazol, pertenece a la clase de fármacos nitroimidazoles. Inicialmente se usó como agente antiparasitario, particularmente para combatir infecciones por protozoos. Históricamente, el this compound se añadía comúnmente al pienso avícola, lo que provocó su presencia en los huevos. Debido a las preocupaciones sobre su posible carcinogenicidad, su uso se ha restringido legalmente. A pesar de esto, todavía se pueden encontrar cantidades residuales de this compound en los huevos .
Aplicaciones Científicas De Investigación
Medicina veterinaria: Históricamente, se ha utilizado para tratar enfermedades aviares, como la coccidiosis y la tricomoniasis.
Investigación: El dimetridazol se ha investigado por sus propiedades antimicrobianas y sus posibles efectos terapéuticos.
Mecanismo De Acción
El mecanismo exacto por el cual el dimetridazol ejerce sus efectos no está completamente dilucidado. Probablemente implique la interferencia con el metabolismo de los protozoos, lo que lleva a su muerte. El this compound puede dirigirse a enzimas o vías metabólicas específicas dentro de los parásitos.
Análisis Bioquímico
Biochemical Properties
Dimetridazole is a part of the 5-nitroimidazole drug class . It has been traditionally used for the prevention and treatment of histomoniasis in turkeys, trichomoniasis in pigeons, genital trichomoniasis in cattle, and the prevention and treatment of haemorrhagic enteritis in pigs
Cellular Effects
Dimetridazole has shown mutagenic activity in bacterial tests, which was linked to the enzyme activity of the nitroreductases of the bacteria used in the tests . It did not show any mutagenic activity in numerous other tests . It was inferred that Dimetridazole was not a genotoxic compound .
Molecular Mechanism
It is known that Dimetridazole and other nitroimidazoles are reduced in bacteria where they are metabolized to cytotoxic derivatives that bind to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .
Temporal Effects in Laboratory Settings
Dimetridazole is rapidly metabolized and eliminated in treated animals . The information available indicates considerable metabolization of Dimetridazole and rapid elimination of the metabolites produced . More detailed studies are needed to understand the long-term effects of Dimetridazole on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, Dimetridazole has shown to produce an increase in the incidence of benign mammary tumors. This effect occurs in males at a dose of 2000 ppm and in females at doses of 2000 and 400 ppm. Doses of 10 and 100 ppm have no effect .
Metabolic Pathways
The metabolic pathways of Dimetridazole involve considerable metabolization and rapid elimination of the metabolites produced
Transport and Distribution
It is known that Dimetridazole is absorbed from the gastrointestinal tract in both laboratory and target species .
Subcellular Localization
It is known that Dimetridazole is absorbed from the gastrointestinal tract in both laboratory and target species .
Métodos De Preparación
El dimetridazol se puede sintetizar a través de diversas rutas. El método sintético más común implica la nitración de 1,2-dimetilimidazol. Estos son los pasos:
-
Nitración de 1,2-dimetilimidazol: : El ácido nítrico (HNO~3~) reacciona con 1,2-dimetilimidazol para introducir un grupo nitro (NO~2~) en la posición 5, dando lugar a this compound.
-
Condiciones de reacción: : La reacción de nitración suele tener lugar en condiciones ácidas, con ácido sulfúrico (H~2~SO~4~) como catalizador.
-
Producción industrial: : El this compound ya no se utiliza ampliamente en la producción industrial debido a su estado restringido. Los métodos históricos implicaban la síntesis a gran escala utilizando el proceso anterior.
Análisis De Reacciones Químicas
El dimetridazol puede experimentar varios tipos de reacciones:
Reducción: La reducción del grupo nitro (NO~2~) puede dar lugar al compuesto amino correspondiente.
Sustitución: El this compound puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes: Reactivos como los agentes reductores (por ejemplo, SnCl2) se utilizan para la reducción, mientras que varios nucleófilos (por ejemplo, aminas) pueden sustituir el grupo nitro.
Productos principales: El producto principal de la reducción es el derivado amino del this compound.
Comparación Con Compuestos Similares
El dimetridazol es único debido a su estructura química específica y su uso histórico. Compuestos similares incluyen el metronidazol y el nimorazol, ambos de los cuales también pertenecen a la clase de nitroimidazoles.
Propiedades
IUPAC Name |
1,2-dimethyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPYPUJPLLOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020497 | |
| Record name | 1,2-Dimethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-92-8 | |
| Record name | Dimetridazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetridazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dimetridazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetridazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETRIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59P7XNB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimetridazole exert its antimicrobial effect?
A1: While the exact mechanism is not fully elucidated, Dimetridazole is believed to function as a prodrug. [] Under anaerobic conditions, it is reduced, forming cytotoxic metabolites that interact with DNA. [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []
Q2: Which microorganisms are particularly susceptible to Dimetridazole?
A2: Dimetridazole exhibits activity against a range of anaerobic protozoa and some bacteria. [] Notably, it has shown efficacy against Tritrichomonas foetus, a parasite causing bovine trichomoniasis. [, , ] It also demonstrates effectiveness against Histomonas meleagridis, a protozoan responsible for blackhead disease in turkeys. [, , ]
Q3: Does Dimetridazole affect the gut microbiota in animals?
A3: Yes, Dimetridazole can alter the composition of gut microbiota. Studies in mice showed a decrease in lactobacilli, a beneficial bacterial group, during Spironucleus muris infection, possibly due to the parasite feeding on them. [] Treatment with Dimetridazole further affected the gut microbial balance, leading to a significant increase in coliform bacteria. [] This shift highlights the potential impact of Dimetridazole on the host's gut ecosystem.
Q4: What is the molecular formula and weight of Dimetridazole?
A4: Dimetridazole has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol.
Q5: How does Dimetridazole perform under different storage conditions?
A5: Studies indicate that Dimetridazole injection is stable under room temperature but exhibits instability when exposed to light. [] This suggests the importance of light-protected storage for maintaining the drug's potency.
Q6: Does Dimetridazole degrade during food preparation?
A6: Research on the stability of Dimetridazole residues in chicken meat and eggs revealed that cooking does not completely eliminate the drug. [] While some leaching into cooking juices occurs, a significant portion of the residue remains in the cooked food.
Q7: Has Dimetridazole been investigated for catalytic applications?
A7: Based on the provided research, there is no evidence suggesting the use of Dimetridazole as a catalyst. Its applications primarily focus on its antimicrobial properties.
Q8: Are there any computational studies exploring the interactions of Dimetridazole with its targets?
A8: While the provided research does not explicitly mention computational studies on Dimetridazole's target interactions, it highlights the use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for drug residue analysis. [, ] Computational methods could complement these techniques by providing insights into drug-target binding affinities and potential resistance mechanisms.
Q9: How do structural modifications of Dimetridazole affect its activity?
A9: The efficacy of Dimetridazole is closely linked to its nitroimidazole core. [] Modifications to this core structure can significantly impact its activity, potency, and selectivity. For instance, replacing the methyl groups with other substituents could alter its redox potential, thereby influencing its activation and subsequent effects on target organisms.
Q10: What strategies can be employed to enhance the stability or solubility of Dimetridazole?
A10: Formulating Dimetridazole as water-soluble salts has been explored to improve its solubility and bioavailability. [, ] This approach aims to facilitate drug administration and potentially enhance its therapeutic efficacy.
Q11: What are the regulatory implications of Dimetridazole use in food-producing animals?
A11: Due to concerns about potential carcinogenicity and genotoxicity, Dimetridazole is banned for use in food-producing animals in many countries, including those within the European Union. [, ] Despite these regulations, illegal use persists, highlighting the need for effective monitoring and control measures. []
Q12: How is Dimetridazole metabolized in animals?
A12: In pigs, Dimetridazole undergoes significant biotransformation in the liver. [] The primary metabolic pathway involves hydroxylation, leading to the formation of 1-methyl-2-hydroxymethyl-5-nitroimidazole. [] A minor pathway includes N-demethylation, yielding 2-methyl-(4,5)-nitroimidazole. []
Q13: Are there any long-term effects associated with Dimetridazole exposure?
A13: While the provided research focuses on immediate effects and residue depletion, long-term effects of Dimetridazole exposure, particularly in humans, require further investigation. Its genotoxic and carcinogenic potential raises concerns about potential health risks associated with prolonged or repeated exposure.
Q14: What in vitro models have been used to study the efficacy of Dimetridazole?
A14: Researchers have employed in vitro assays using Histomonas meleagridis cultures to evaluate the effectiveness of Dimetridazole and other antiprotozoal drugs. [] These assays provide insights into the drug's minimum lethal concentration and the time required to achieve parasite death.
Q15: Are there known instances of resistance to Dimetridazole?
A15: Research on Tritrichomonas foetus revealed the development of resistance to Dimetridazole in experimentally infected hamsters. [] This resistance persisted even after extended periods, indicating a stable phenotypic change in the parasite.
Q16: Does Dimetridazole exhibit cross-resistance with other antimicrobial agents?
A16: Yes, cross-resistance between Dimetridazole and other nitroimidazoles, such as metronidazole and aminitrozole, has been observed in Tritrichomonas foetus. [] This finding suggests shared resistance mechanisms among this drug class.
Q17: What are the known toxicological effects of Dimetridazole?
A17: Dimetridazole has raised concerns due to its potential genotoxic and carcinogenic properties, particularly in long-term exposure scenarios. [, ] While studies on its acute toxicity are available, further research is needed to thoroughly assess its long-term safety profile in both animals and humans.
Q18: What analytical techniques are commonly used for Dimetridazole detection and quantification?
A18: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), has been widely employed for the analysis of Dimetridazole and its metabolites in various matrices, including animal tissues, feed, and honey. [, , , , ]
Q19: How is the accuracy and reliability of Dimetridazole analytical methods ensured?
A19: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Dimetridazole measurements. Researchers employ rigorous validation procedures following established guidelines, such as the European Commission Decision 2002/657/EC, to demonstrate the fitness of analytical methods for their intended purpose. []
Q20: Does Dimetridazole pose any environmental risks?
A20: The persistence and potential bioaccumulation of Dimetridazole in the environment, particularly in aquatic ecosystems, raises concerns about its ecological impact. [] Further research is needed to fully evaluate its long-term effects on aquatic organisms and develop strategies for mitigating potential risks.
Q21: How does the dissolution rate of Dimetridazole formulations influence its bioavailability?
A21: The rate at which Dimetridazole dissolves from its formulated form can significantly affect its absorption and bioavailability. [, ] Formulations with faster dissolution rates generally lead to quicker absorption and higher drug concentrations in the bloodstream.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






